Cas no 1033713-11-9 ((S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid)
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
- (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
- (2S)-1-Boc-5-oxo-piperazine-2-carboxylic acid
- (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
- AK119611
- PYQDNNRESXVUND-LURJTMIESA-N
- FCH3588450
- AB61610
- BC600021
- ST2414538
- AX8245027
- (S)-1-(Boc)-5-Oxopiperazine-2-carboxylic acid
- (S)-1-N-Boc-5-oxopiperazine-2-carboxylic acid
- (2S)-1-(tert-Butylox
- DB-336295
- SCHEMBL3833251
- DS-5680
- CS-W021151
- DTXSID60659255
- (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylicacid
- A855231
- AKOS016010589
- 1033713-11-9
- (S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
-
- MDL: MFCD10698231
- Inchi: 1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1
- InChI Key: PYQDNNRESXVUND-LURJTMIESA-N
- SMILES: O(C(N1CC(NC[C@H]1C(=O)O)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 244.10600
- Monoisotopic Mass: 244.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9
- XLogP3: -0.1
Experimental Properties
- PSA: 99.43000
- LogP: 0.02030
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0568-1g |
(2S)-1-Boc-5-oxo-piperazine-2-carboxylic acid |
1033713-11-9 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0568-5g |
(2S)-1-Boc-5-oxo-piperazine-2-carboxylic acid |
1033713-11-9 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0568-500mg |
(2S)-1-Boc-5-oxo-piperazine-2-carboxylic acid |
1033713-11-9 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| Alichem | A139002041-5g |
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
1033713-11-9 | 95% | 5g |
$1014.30 | 2023-09-04 | |
| TRC | B811185-10mg |
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid |
1033713-11-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B811185-50mg |
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid |
1033713-11-9 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B811185-100mg |
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid |
1033713-11-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO250-50mg |
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
1033713-11-9 | 95+% | 50mg |
243.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO250-200mg |
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
1033713-11-9 | 95+% | 200mg |
670.0CNY | 2021-08-04 | |
| Chemenu | CM130245-1g |
(S)-1-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
1033713-11-9 | 95% | 1g |
$323 | 2021-08-05 |
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Suppliers
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS No. 1033713-11-9)
(S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS No. 1033713-11-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound is a derivative of piperazine, a versatile heterocyclic amine that plays a crucial role in the development of various therapeutic agents.
The tert-butoxycarbonyl (Boc) group in the compound serves as a protecting group for the amino functionality, which is essential for controlling the reactivity and stability of the molecule during synthetic processes. The presence of this protecting group allows for precise manipulation of the molecule, enabling chemists to introduce additional functional groups or modify existing ones without unwanted side reactions.
The 5-oxo functionality in the piperazine ring imparts significant chemical reactivity and biological activity to the compound. This ketone group can participate in various chemical reactions, such as nucleophilic addition and condensation, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the oxo group can influence the conformational flexibility and electronic properties of the piperazine ring, which are critical factors in determining the compound's biological activity.
Recent studies have highlighted the potential applications of (S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases. The researchers found that the compound effectively binds to target proteins, modulating their activity and potentially slowing down disease progression.
In another study, scientists explored the use of this compound as a building block for designing novel antibiotics. The unique structure of (S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid allows it to form stable complexes with metal ions, which can enhance its antibacterial properties. This property is particularly important given the growing concern over antibiotic resistance and the need for new therapeutic strategies.
The chiral nature of this compound is another key feature that contributes to its value in pharmaceutical research. Chirality is a fundamental concept in organic chemistry, where molecules with identical atomic compositions but different spatial arrangements can exhibit distinct biological activities. The (S) enantiomer of this compound has been shown to have superior pharmacological properties compared to its (R) counterpart, making it a preferred choice for drug development.
Synthesis of (S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid typically involves several steps, including protection of the amino group with tert-butoxycarbonyl (Boc), formation of the 5-oxo piperazine ring, and subsequent deprotection to yield the final product. Advanced synthetic techniques and catalysts have been developed to improve the efficiency and yield of these reactions, making it more accessible for large-scale production.
In conclusion, (S)-1-(Tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS No. 1033713-11-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the tert-butoxycarbonyl protecting group and 5-oxo functionality, make it an ideal candidate for developing new therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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